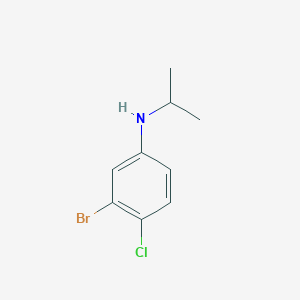

3-bromo-4-chloro-N-(propan-2-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11BrClN |

|---|---|

Molecular Weight |

248.55 g/mol |

IUPAC Name |

3-bromo-4-chloro-N-propan-2-ylaniline |

InChI |

InChI=1S/C9H11BrClN/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6,12H,1-2H3 |

InChI Key |

CWIHQTLJPOLBJX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=CC(=C(C=C1)Cl)Br |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Studies of 3 Bromo 4 Chloro N Propan 2 Yl Aniline

Mechanistic Investigations of Halogen-Aniline Chemical Transformations

The reactivity of the aromatic ring and the amino group in haloanilines is a subject of detailed mechanistic study. The electronic effects of the substituents dictate the compound's susceptibility to attack by either electrophiles or nucleophiles and its potential to undergo structural rearrangements.

Electrophilic Aromatic Substitution Mechanisms in Haloanilines

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The mechanism involves an initial attack by an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. Aromaticity is then restored by the loss of a proton. dalalinstitute.com

The rate and regioselectivity of this substitution are profoundly influenced by the substituents already present on the ring. wikipedia.org In the case of 3-bromo-4-chloro-N-(propan-2-yl)aniline, three substituents must be considered:

-NH(CH(CH₃)₂) : The N-(propan-2-yl)amino group is a powerful activating group. wikipedia.org The nitrogen atom's lone pair of electrons can be donated to the aromatic π-system through resonance (+M effect). This increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org

The directing effects of these groups on the this compound ring are competitive. The powerful activating and directing effect of the amino group typically dominates. The available positions for electrophilic attack are C2, C5, and C6. The amino group strongly directs ortho (C2, C6) and para (C4). The chloro group at C4 directs ortho (C3, C5). The bromo group at C3 directs ortho (C2, C4) and para (C6).

Based on a synthesis of these effects, the most likely positions for electrophilic attack are C2 and C6, which are ortho to the strongly activating amino group. Steric hindrance from the bulky N-(propan-2-yl) group might favor substitution at the less hindered C6 position.

Rearrangement Reactions in Substituted Aniline (B41778) Synthesis

Several rearrangement reactions are pivotal in the synthesis of substituted anilines and could be relevant to the formation of precursors for this compound.

One of the most notable is the Smiles rearrangement , which is an intramolecular nucleophilic aromatic substitution. rsc.org This reaction typically involves converting phenols to anilines. In a general sense, a suitable precursor molecule with a tethered nucleophile attacks an activated aromatic ring, leading to the displacement of a leaving group and the formation of a new C-N bond. researchgate.net While traditionally requiring electron-poor arenes, modern methods using photocatalysis have expanded the scope to include electron-rich aromatics. rsc.org

Other classical rearrangement reactions that yield anilines include:

Hofmann Rearrangement : This reaction converts a primary amide into a primary amine with one fewer carbon atom, via a nitrene intermediate.

Curtius Rearrangement : This involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to a primary amine.

Beckmann Rearrangement : This reaction transforms an oxime into an amide, which could then be hydrolyzed to an aniline derivative.

These methods represent strategic pathways for introducing the amino functionality onto an aromatic ring during a synthetic sequence. For instance, a substituted benzamide could undergo a Hofmann rearrangement to produce a substituted aniline.

Derivatization Reactions for Functionalization and Analytical Applications

Derivatization involves chemically modifying a compound to alter its properties for a specific purpose, such as enhancing its detectability in analytical methods or protecting a functional group during a chemical synthesis.

N-Acetylation of Anilines

N-acetylation is a common reaction for primary and secondary anilines. It involves treating the aniline with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to form an acetamide. studylib.netlibretexts.org The mechanism begins with the nucleophilic attack of the nitrogen's lone pair on the electrophilic carbonyl carbon of the acetylating agent. reddit.com This is followed by the departure of a leaving group (acetate or chloride) and a deprotonation step to yield the neutral N-acetylated product. doubtnut.com

For this compound, N-acetylation would convert the secondary amine into a tertiary amide. This transformation has two primary applications:

Protecting Group Strategy : The resulting N-acetyl group reduces the nucleophilicity and basicity of the nitrogen atom. It also diminishes the powerful activating effect of the amino group in electrophilic aromatic substitution by delocalizing the nitrogen's lone pair onto the adjacent carbonyl oxygen. This moderation can be useful to prevent over-reaction (e.g., polyhalogenation) or to direct substitution to other positions.

Synthesis of Amides : The reaction is a direct method for synthesizing the corresponding N-acetyl derivative, which may be a target molecule in its own right.

Formation of Fluorescent Derivatives for Detection

For analytical purposes, particularly in high-performance liquid chromatography (HPLC), it is often necessary to derivatize analytes that lack a strong chromophore or fluorophore. thermofisher.com Anilines can be reacted with various reagents to form highly fluorescent products, enabling sensitive detection. sdiarticle4.com

Since this compound is a secondary amine, reagents that react with both primary and secondary amines are required. Common derivatizing agents include:

9-fluorenylmethyl chloroformate (FMOC-Cl) : This reagent reacts with primary and secondary amines under mild conditions to form stable, highly fluorescent derivatives. thermofisher.comresearchgate.net

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) : Reacts with primary and secondary amino groups to produce fluorescent sulfonamide derivatives. nih.gov

7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) : A fluorogenic reagent widely used for the analysis of secondary amines. mdpi.com

The derivatization reaction typically involves incubating the analyte with the reagent, often at a specific pH and temperature, before injection into the HPLC system equipped with a fluorescence detector. This pre-column derivatization allows for the separation and quantification of the target aniline at very low concentrations.

Table 2: Common Reagents for Fluorescent Derivatization of Secondary Amines

| Reagent | Abbreviation | Functional Group Reactivity | Resulting Derivative |

|---|---|---|---|

| 9-fluorenylmethyl chloroformate | FMOC-Cl | Primary and Secondary Amines | Fluorenylmethyloxycarbonyl (Fmoc) adduct |

| 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | Dansyl-Cl | Primary and Secondary Amines | Dansyl sulfonamide |

Bromination for Enhanced Analytical Detection

The analytical detection of aniline and its derivatives can often be enhanced through derivatization, a process that modifies a chemical compound to produce a new compound which has properties that are more suitable for analysis. Bromination is a well-established electrophilic aromatic substitution reaction that serves as an effective derivatization method for arylamines. The high reactivity of the aniline aromatic ring, strongly activated by the amino group, facilitates this process.

The lone pair of electrons on the nitrogen atom of the amino group significantly increases the electron density of the benzene ring through resonance, particularly at the ortho and para positions. byjus.com This substantial activation makes the ring highly nucleophilic and susceptible to attack by electrophiles, even relatively weak ones like bromine, without the need for a Lewis acid catalyst. chemistrysteps.com When aniline is treated with bromine water at room temperature, it rapidly undergoes polysubstitution to form a white precipitate of 2,4,6-tribromoaniline, a reaction that is often used for the qualitative detection of aniline. byjus.com

In the case of this compound, the N-isopropylamino group is a powerful activating group, predisposing the aromatic ring to further electrophilic substitution. The available positions for substitution are ortho to the amino group (positions 2 and 6). While specific studies detailing the bromination of this compound for analytical purposes are not extensively documented in the reviewed literature, the foundational principles of aniline chemistry suggest that such a reaction would proceed readily. The introduction of additional bromine atoms would significantly increase the molecular weight and alter the chromatographic and mass spectrometric properties of the molecule, potentially leading to improved sensitivity and detection limits in techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

To control the extent of bromination and avoid polysubstitution, the activating effect of the amino group can be moderated. This is typically achieved by protecting the amino group through acetylation with a reagent like acetic anhydride. ncert.nic.in The resulting acetanilide is less activated because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group, making it less available to the aromatic ring. chemistrysteps.com This allows for more controlled, mono-substitution before the protecting group is hydrolyzed to reveal the substituted amine. ncert.nic.in

| Compound | Reagent | Condition | Observation | Controlling Factor |

|---|---|---|---|---|

| Aniline | Aqueous Bromine (Br₂) | Room Temperature | Rapid formation of 2,4,6-tribromoaniline precipitate | High activation by -NH₂ group |

| Acetanilide | Bromine in Acetic Acid | Controlled Temperature | Formation of 4-bromoacetanilide (major product) | Moderate activation by -NHCOCH₃ group |

| This compound | Bromine (Br₂) | (Predicted) | (Predicted) High reactivity at ortho positions (2, 6) | High activation by -NH(iPr) group |

Reactivity of Halogen and N-Alkyl Substituents

The reactivity of the aromatic ring in this compound is governed by the interplay of the electronic and steric effects of its three substituents: the N-isopropylamino group, the bromine atom, and the chlorine atom.

Influence of Halogen Atoms on Aromatic Ring Reactivity

Substituents on a benzene ring influence its reactivity towards electrophilic aromatic substitution through a combination of inductive and resonance effects.

Inductive Effect (-I): Halogens are more electronegative than carbon, causing them to withdraw electron density from the aromatic ring through the sigma bond. This inductive effect deactivates the ring, making it less nucleophilic and slower to react with electrophiles compared to benzene.

Resonance Effect (+M): Halogen atoms possess lone pairs of electrons in p-orbitals that can be donated to the aromatic pi-system. This delocalization of electrons, known as the resonance or mesomeric effect, increases the electron density on the ring, particularly at the ortho and para positions. This effect activates the ring towards electrophilic attack.

For halogens, the inductive effect is stronger than the resonance effect, resulting in a net deactivation of the aromatic ring. total-synthesis.com However, the resonance effect, despite being weaker, directs incoming electrophiles to the ortho and para positions.

In this compound, the situation is more complex due to the presence of the strongly activating N-isopropylamino group. The amino group is a powerful electron-donating group through resonance (+M effect), which far outweighs its electron-withdrawing inductive effect (-I effect). chemistrysteps.com This strong activation dominates the deactivating inductive effects of both the chlorine and bromine atoms. Consequently, the aromatic ring of this compound is highly activated and readily undergoes electrophilic substitution. byjus.com

The directing influence of the substituents is also crucial. The N-isopropylamino group is a potent ortho-, para-director. Since the para position is occupied by the chlorine atom, incoming electrophiles are directed primarily to the two ortho positions (C2 and C6). While the halogen atoms also have ortho-, para-directing properties, their influence is significantly weaker than that of the amino group. Therefore, the regiochemical outcome of electrophilic substitution reactions on this molecule is overwhelmingly controlled by the N-isopropylamino substituent.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -NH(CH(CH₃)₂) | -I (Weakly withdrawing) | +M (Strongly donating) | Strongly Activating | Ortho, Para |

| -Br | -I (Strongly withdrawing) | +M (Weakly donating) | Deactivating | Ortho, Para |

| -Cl | -I (Strongly withdrawing) | +M (Weakly donating) | Deactivating | Ortho, Para |

Role of the N-Isopropyl Group in Reaction Selectivity

Beyond electronic effects, the steric properties of substituents play a critical role in determining reaction outcomes. The N-isopropyl group on the aniline nitrogen is significantly larger than a hydrogen atom (as in a primary amine) or a methyl group. This steric bulk can influence the regioselectivity of electrophilic aromatic substitution reactions.

The N-isopropylamino group directs incoming electrophiles to the two vacant ortho positions, C2 and C6. However, the bulky isopropyl group can physically obstruct the approach of the electrophile to these adjacent sites. This phenomenon, known as steric hindrance, can decrease the rate of reaction at the ortho positions compared to a less hindered aniline derivative. learncbse.inbyjus.com

In some cases, this steric hindrance can be pronounced enough to alter the ratio of products. If one ortho position is less sterically encumbered than the other, substitution may preferentially occur at that site. For this compound, both ortho positions (C2 and C6) are adjacent to the bulky N-isopropyl group. However, the C2 position is also flanked by the bromine atom at C3. This additional steric crowding around the C2 position might lead to a preference for electrophilic attack at the C6 position, depending on the size of the incoming electrophile.

| N-Substituent Group | Relative Steric Bulk | Potential Influence on Ortho Substitution |

|---|---|---|

| -H (Aniline) | Low | Minimal steric hindrance |

| -CH₃ (N-methylaniline) | Moderate | Slight steric hindrance |

| -CH(CH₃)₂ (N-isopropylaniline) | High | Significant steric hindrance, may reduce reaction rate at ortho positions |

| -C(CH₃)₃ (N-tert-butylaniline) | Very High | Strong steric hindrance, often favoring para substitution or inhibiting ortho substitution |

Based on a comprehensive review of available scientific literature, specific experimental spectroscopic data for the compound This compound is not available. Detailed research findings, including specific vibrational frequencies, chemical shifts, and mass fragmentation patterns for this exact molecule, have not been published in the sources accessed.

Therefore, it is not possible to generate the requested article with scientifically accurate, detailed data and interactive tables for each specified spectroscopic technique (FT-IR, FT-Raman, ¹H NMR, ¹³C NMR, and Mass Spectrometry) as per the user's instructions.

To fulfill the request would require fabricating data, which would be scientifically inaccurate and misleading. An article on the spectroscopic characterization of a chemical compound must be based on established, peer-reviewed experimental results.

For context, a typical analysis for a related, known compound would involve the following:

Vibrational Spectroscopy (FT-IR and FT-Raman): This section would present tables of observed vibrational frequencies (in cm⁻¹) and their assignments to specific molecular motions, such as N-H stretching, C-H stretching of the aromatic ring and isopropyl group, C-N stretching, and vibrations of the C-Br and C-Cl bonds. The analysis would compare experimental data with theoretical calculations to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: A data table would list the chemical shifts (δ, in ppm), integration values, and multiplicity (e.g., singlet, doublet, multiplet) for each proton in the molecule. This would include signals from the N-H proton, the aromatic protons, and the methine and methyl protons of the isopropyl group.

¹³C NMR: A table would show the chemical shifts for each unique carbon atom, including the carbons of the benzene ring (differentiating between those bonded to hydrogen, bromine, chlorine, and the nitrogen group) and the carbons of the isopropyl substituent.

Mass Spectrometry: This section would report the mass-to-charge ratio (m/z) of the molecular ion peak. A table would detail the m/z values of significant fragment ions and propose the structures of these fragments, explaining the fragmentation pathway (e.g., loss of a bromine atom, cleavage of the isopropyl group). The characteristic isotopic patterns of bromine and chlorine would also be discussed.

Without access to these specific data points for this compound, the creation of an accurate and informative article as outlined is not feasible.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds like substituted anilines. In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column before entering the mass spectrometer for ionization and detection.

Expected Chromatographic Behavior: For 3-bromo-4-chloro-N-(propan-2-yl)aniline, a non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, would be suitable for separation. The retention time would be influenced by the compound's volatility, which is in turn dependent on its molecular weight and intermolecular forces.

Predicted Mass Spectrum Fragmentation: Upon entering the mass spectrometer, the molecule would be ionized, typically by electron impact (EI), leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The mass spectrum is a plot of the mass-to-charge ratio (m/z) of these ions versus their relative abundance.

The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight. A key feature would be the isotopic pattern of the molecular ion, which would show characteristic M, M+2, and M+4 peaks due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio).

Common fragmentation pathways for N-alkylanilines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) and cleavage of the C-N bond. For this compound, this would likely involve the loss of a methyl group from the isopropyl moiety or the loss of the entire isopropyl group. The aromatic ring would also be expected to undergo fragmentation, including the loss of the halogen atoms.

Interactive Data Table: Predicted GC-MS Fragments

| Predicted Fragment Ion | Structure | Predicted m/z | Notes |

| Molecular Ion [M]⁺˙ | C₉H₁₁BrClN⁺˙ | 247/249/251 | Isotopic pattern due to Br and Cl |

| [M-CH₃]⁺ | C₈H₈BrClN⁺ | 232/234/236 | Loss of a methyl group from the isopropyl moiety |

| [M-C₃H₇]⁺ | C₆H₄BrClN⁺ | 204/206/208 | Loss of the isopropyl group |

| [M-Br]⁺ | C₉H₁₁ClN⁺ | 168/170 | Loss of the bromine atom |

| [M-Cl]⁺ | C₉H₁₁BrN⁺ | 212/214 | Loss of the chlorine atom |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry is a versatile technique that is particularly useful for the analysis of compounds that are not sufficiently volatile or stable for GC-MS.

Expected Chromatographic Behavior: For the analysis of this compound, reversed-phase high-performance liquid chromatography (HPLC) would be a suitable separation method. A C18 column would likely be used, with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. The compound would elute at a retention time determined by its hydrophobicity.

Mass Spectrometry Detection: Following chromatographic separation, the analyte would be introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode would be the most probable ionization technique, as the basic nitrogen atom of the aniline (B41778) moiety is readily protonated. This would result in the formation of a protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) could be employed for further structural confirmation by fragmenting the [M+H]⁺ ion and analyzing the resulting product ions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. In positive mode ESI, a high voltage is applied to a liquid stream of the sample, creating a fine spray of charged droplets. As the solvent evaporates from the droplets, the charge density increases, eventually leading to the formation of gas-phase ions.

For this compound, the basic nitrogen atom makes it an ideal candidate for positive ion ESI. The primary ion observed would be the protonated molecule, [M+H]⁺. The high-resolution mass of this ion can be used to confirm the elemental composition of the molecule. The characteristic isotopic pattern due to the presence of bromine and chlorine would also be observable for the [M+H]⁺ ion.

Interactive Data Table: Predicted ESI-MS Ions

| Predicted Ion | Formula | Predicted m/z | Ionization Mode |

| Protonated Molecule [M+H]⁺ | C₉H₁₂BrClN⁺ | 248/250/252 | Positive |

| Sodium Adduct [M+Na]⁺ | C₉H₁₁BrClNNa⁺ | 270/272/274 | Positive |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Aniline Derivatives

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For aromatic compounds like aniline derivatives, the most significant absorptions are typically due to π → π* transitions within the benzene (B151609) ring.

The UV-Vis spectrum of aniline in a non-polar solvent typically shows two absorption bands: a strong primary band (the B-band) around 230-240 nm and a weaker secondary band (the E-band) around 280-290 nm. The presence of substituents on the benzene ring can cause shifts in the wavelength of maximum absorption (λmax) and changes in the molar absorptivity.

For this compound, the substituents are expected to have the following effects:

Amino Group (-NH-CH(CH₃)₂): The nitrogen atom has a lone pair of electrons that can be delocalized into the aromatic ring, acting as an auxochrome. This generally causes a bathochromic (red) shift of the absorption bands to longer wavelengths and an increase in their intensity.

Therefore, it is anticipated that the UV-Vis spectrum of this compound would exhibit absorption maxima at longer wavelengths compared to unsubstituted aniline.

Interactive Data Table: Estimated UV-Vis Absorption Maxima

| Compound | Estimated λmax (B-band) | Estimated λmax (E-band) | Solvent |

| Aniline | ~235 nm | ~285 nm | Non-polar |

| This compound | ~245-255 nm | ~295-305 nm | Non-polar |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Methodologies for Aniline (B41778) Derivatives

The theoretical investigation of aniline and its derivatives is well-established, employing a range of quantum chemical methodologies to elucidate their structural and electronic characteristics. These methods are chosen based on the desired balance between computational cost and accuracy.

Density Functional Theory (DFT) is a mainstay in the computational study of organic molecules, including halogenated anilines. This approach is favored for its efficiency and accuracy in predicting molecular properties. DFT calculations for aniline derivatives often utilize hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of Hartree-Fock theory with density functional approximations. For systems involving halogens, dispersion-corrected functionals (e.g., B3LYP-D3) may be employed to better account for non-covalent interactions.

Studies on related halogenated compounds have successfully used DFT with various basis sets, such as the Pople-style 6-311++G(d,p), to optimize molecular geometries, calculate vibrational frequencies, and predict electronic properties. researchgate.net The choice of basis set is crucial, with polarized and diffuse functions being important for accurately describing the electron distribution in molecules with heteroatoms and lone pairs, such as the nitrogen and halogen atoms in 3-bromo-4-chloro-N-(propan-2-yl)aniline. Time-Dependent DFT (TD-DFT) is a common extension of this method used to predict electronic absorption spectra (UV-Vis). nih.gov

Ab initio (Latin for "from the beginning") methods are based on first principles of quantum mechanics without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) provide a foundational understanding of molecular systems. For aniline derivatives, ab initio calculations have been used to investigate ground and excited state geometries. For instance, the Configuration Interaction Singles (CIS) method is an ab initio approach used to study the geometry of aniline in its excited electronic states. These methods, while often more resource-intensive, serve as important benchmarks for validating results from DFT and other more approximate methods.

Molecular Geometry and Conformation Analysis

The geometry of this compound is defined by the spatial arrangement of its constituent atoms, including bond lengths, bond angles, and dihedral angles. Computational methods can predict the most stable (lowest energy) three-dimensional structure.

A key structural feature of aniline derivatives is the geometry of the amino group. Computational studies on various halosubstituted anilines predict that the amino group adopts a "near-planar pyramidal" form rather than being perfectly flat. nih.gov The degree of this pyramidalization is influenced by the electronic effects of the substituents on the aromatic ring.

For this compound, a geometry optimization using a method like DFT with a 6-311++G(d,p) basis set would yield precise values for all bond parameters. The presence of the bulky and electron-donating N-isopropyl group, along with the electron-withdrawing halogen atoms, would create a unique structural balance. The C-N bond length and the sum of the angles around the nitrogen atom are critical parameters for describing the amino group's geometry. The C-Br and C-Cl bond lengths are also important indicators of the electronic environment of the benzene (B151609) ring.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-N | ~1.41 Å |

| Bond Length | N-C(isopropyl) | ~1.47 Å |

| Bond Length | C-Br | ~1.91 Å |

| Bond Length | C-Cl | ~1.75 Å |

| Bond Angle | C-N-C(isopropyl) | ~122° |

| Bond Angle | C-C-Br | ~121° |

| Bond Angle | C-C-Cl | ~120° |

| Dihedral Angle | C-C-N-C(isopropyl) | Variable (Conformation) |

Note: The values in Table 1 are illustrative, based on typical values for similar chemical bonds, as specific computational results for this molecule are not publicly available. Actual values would be determined from a full geometry optimization calculation.

Aniline and its N-substituted derivatives can exhibit different conformations. One key conformational process is the inversion of the amino group, where the nitrogen atom passes through a planar transition state. The energy required for this, known as the inversion barrier, is sensitive to the electronic nature of ring substituents. nih.gov Studies on halosubstituted anilines have shown that the number and position of halogen atoms affect this barrier. nih.gov The deactivating nature of halogens is believed to promote delocalization of the nitrogen lone pair into the ring, which can influence the planarity and inversion barrier of the amino group. nih.gov

Furthermore, the presence of the N-isopropyl group introduces additional conformational flexibility due to rotation around the C(aryl)-N and N-C(isopropyl) bonds. A full conformational analysis would involve mapping the potential energy surface by systematically rotating these bonds to identify the global and local energy minima, which correspond to the most stable conformers of the molecule.

Electronic Structure and Spectroscopic Property Predictions

Computational chemistry is extensively used to predict the electronic properties that govern a molecule's reactivity and its interaction with electromagnetic radiation.

Natural Bond Orbital (NBO) analysis is a common technique used to study intramolecular interactions, charge distribution, and the delocalization of electron density. nih.gov For this compound, NBO analysis would reveal the hyperconjugative interactions between the nitrogen lone pair and the antibonding orbitals of the aromatic ring, as well as the influence of the halogen substituents.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical electronic parameters. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more easily excitable and potentially more reactive. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are useful for predicting how the molecule will interact with other charged species, highlighting regions of negative potential (electron-rich, e.g., around the nitrogen and halogen atoms) and positive potential (electron-poor, e.g., around the amino hydrogen). nih.gov

Computationally predicted spectra are invaluable for interpreting experimental data.

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities, which correspond to the peaks in IR and Raman spectra.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts, providing a theoretical spectrum that can be compared with experimental results. nih.gov

Electronic Spectra (UV-Vis): TD-DFT calculations are used to predict the electronic transitions between molecular orbitals, yielding the maximum absorption wavelengths (λmax) and oscillator strengths that characterize a UV-Vis spectrum. nih.gov

| Property | Predicted Value / Description | Method of Calculation |

|---|---|---|

| HOMO Energy | ~ -5.5 to -6.0 eV | DFT (e.g., B3LYP) |

| LUMO Energy | ~ -0.5 to -1.0 eV | DFT (e.g., B3LYP) |

| HOMO-LUMO Gap | ~ 4.5 to 5.5 eV | DFT (e.g., B3LYP) |

| Dipole Moment | ~ 2.0 - 3.0 Debye | DFT (e.g., B3LYP) |

| UV-Vis λmax | Transitions predicted in the UV region | TD-DFT |

| ¹³C NMR Chemical Shifts | Unique shifts for each carbon environment | GIAO |

Note: The values in Table 2 are illustrative estimates based on trends observed for similar halogenated N-alkylanilines and are not the result of a specific calculation on this molecule.

Vibrational Frequency Calculations and Scaling

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is a fundamental tool for identifying and characterizing chemical compounds. Theoretical calculations are crucial for assigning the observed vibrational bands to specific molecular motions.

For halogenated anilines, such as 4-chloro-2-bromoaniline, a related compound, vibrational frequencies are often computed using ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods, commonly with the B3LYP functional and a 6-311++G(d,p) basis set. globalresearchonline.net The calculated harmonic frequencies are typically higher than the experimental (anharmonic) frequencies due to the neglect of anharmonicity in the theoretical models and the use of finite basis sets. nih.gov To correct for this systematic overestimation, calculated frequencies are uniformly scaled using empirical scaling factors. nih.gov

For instance, studies on similar molecules have employed scaling factors of 0.89 for HF and 0.96 for B3LYP calculations. globalresearchonline.net After scaling, the theoretical vibrational frequencies show excellent agreement with experimental data, with minimal differences between observed and calculated values. globalresearchonline.netresearchgate.net This process allows for a detailed and reliable assignment of fundamental vibrational modes, such as C-C stretching, N-H wagging, and C-Br/C-Cl stretching vibrations. globalresearchonline.net

Table 1: Comparison of Experimental and Scaled Vibrational Frequencies for Analogous Halogenated Anilines Data based on studies of 4-chloro-2-bromoaniline and 2-bromo-6-chloro-4-fluoroaniline. globalresearchonline.netresearchgate.net

| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Scaled B3LYP (cm⁻¹) |

| N-H Asymmetric Stretch | ~3480 | ~3482 | ~3475 |

| N-H Symmetric Stretch | ~3390 | ~3391 | ~3385 |

| C-H Stretch | ~3060 | ~3065 | ~3058 |

| C=C Stretch | ~1615 | ~1618 | ~1610 |

| N-H Bending | ~1580 | ~1585 | ~1577 |

| C-N Stretch | ~1280 | ~1282 | ~1275 |

| C-Cl Stretch | ~780 | ~785 | ~778 |

| C-Br Stretch | ~650 | ~655 | ~648 |

Note: The table is interactive and can be sorted by column.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, representing the nucleophilic character of the molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic character. youtube.com

Table 2: Calculated Frontier Molecular Orbital Energies for a Related Halogenated Aniline (2-bromo-6-chloro-4-fluoroaniline) researchgate.net

| Parameter | Energy (eV) - B3LYP/6-31+G(d,p) | Energy (eV) - HF/6-31+G(d,p) |

| HOMO Energy | -5.89 | -8.76 |

| LUMO Energy | -0.91 | 2.11 |

| HOMO-LUMO Energy Gap (ΔE) | 4.98 | 10.87 |

Note: The table is interactive and can be sorted by column.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum.

Red/Yellow Regions : Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In halogenated anilines, these regions are typically found around electronegative atoms like the nitrogen of the amino group and the halogen atoms. researchgate.net

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are generally located around the hydrogen atoms of the amino group and the aromatic ring. researchgate.net

Green Regions : Represent areas of neutral or near-zero potential. researchgate.net

The MEP map for a molecule like this compound would show the negative potential concentrated near the nitrogen atom, making it a likely site for hydrogen bonding interactions. The electropositive regions on the N-H hydrogen atoms highlight their role as hydrogen bond donors.

Dipole Moments and Polarizability

Polarizability refers to the ease with which the electron cloud of a molecule can be distorted by an electric field. The first-order hyperpolarizability (β) is particularly important as it is related to the nonlinear optical (NLO) properties of a material. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. Computational studies on similar molecules, like 4-halo-3-(trifluoromethyl)anilines, have shown that these compounds can possess significant NLO properties. semanticscholar.org The calculated dipole moment and hyperpolarizability values are sensitive to the specific substituents on the aniline ring.

Intermolecular Interactions in Halogenated Anilines

The crystal structure and macroscopic properties of halogenated anilines are governed by a variety of intermolecular interactions. nih.gov These non-covalent forces, though weak, dictate the molecular packing in the solid state.

The primary interactions in these compounds are hydrogen bonds and, depending on the substitution pattern, halogen bonds. researchgate.net

Hydrogen Bonds : The amino group (-NH) in aniline derivatives is an effective hydrogen bond donor. It can form N-H···N or N-H···X (where X is a halogen) hydrogen bonds with neighboring molecules, leading to the formation of chains or dimers in the crystal lattice. acs.org

Halogen Bonds : A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) in one molecule and a nucleophilic site (like a nitrogen atom) in another. nih.gov The strength of the halogen bond depends on the polarizability of the halogen atom (I > Br > Cl > F). In many halogenated anilines, both hydrogen and halogen bonds coexist and compete, influencing the final supramolecular architecture. acs.org

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for separating complex mixtures. For a substituted aniline (B41778) like 3-bromo-4-chloro-N-(propan-2-yl)aniline, various chromatographic techniques can be employed, each with its own set of advantages.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds. The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For a compound such as this compound, reversed-phase HPLC (RP-HPLC) is typically the method of choice.

In RP-HPLC, a nonpolar stationary phase (e.g., C18 or C8 bonded silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention of this compound would be governed by its hydrophobicity; the N-isopropyl group and the halogen substituents contribute to its nonpolar character, leading to a strong interaction with the stationary phase.

Detection is commonly achieved using an ultraviolet (UV) detector, as the aniline aromatic ring possesses a chromophore that absorbs UV light. The selection of the detection wavelength is critical for achieving optimal sensitivity and is typically set at the wavelength of maximum absorbance (λmax) of the analyte.

While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods for similar halogenated anilines can be adapted. The following table provides a hypothetical set of HPLC parameters that could serve as a starting point for method development.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given that N-alkylanilines are generally amenable to GC analysis, this technique is well-suited for this compound. In GC, the sample is vaporized and injected into the head of a chromatographic column. Separation is achieved based on the analyte's boiling point and its interaction with the stationary phase.

A capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is often used for the analysis of halogenated aromatic compounds. The choice of detector is crucial for achieving the desired sensitivity and selectivity. A flame ionization detector (FID) can be used for general-purpose analysis, while an electron capture detector (ECD) would offer higher sensitivity for halogenated compounds like this compound. For unambiguous identification, a mass spectrometer (MS) is the detector of choice, providing both quantitative data and structural information.

The U.S. Environmental Protection Agency (EPA) Method 8131 provides guidance for the GC analysis of aniline and its derivatives, which can be adapted for the target compound. epa.gov The following table outlines typical GC conditions for the analysis of aniline derivatives.

| Parameter | Condition |

|---|---|

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |

| Detector Temperature | 300 °C (for ECD) |

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. SFC is particularly advantageous for its high efficiency, rapid analysis times, and reduced use of organic solvents. It is well-suited for the separation of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability.

For the analysis of this compound, SFC would offer a green alternative to HPLC. The mobile phase in SFC typically consists of supercritical CO2 mixed with a small amount of an organic modifier, such as methanol, to adjust the polarity. The separation can be performed on packed columns similar to those used in HPLC. Detection can be achieved using UV-Vis detectors or mass spectrometry. The analysis of chlorinated paraffins has been successfully demonstrated using SFC coupled with high-resolution mass spectrometry. chromatographyonline.com

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers improved resolution, sensitivity, and reproducibility. jfda-online.com It is a planar chromatographic technique where the separation occurs on a high-performance layer of sorbent, typically silica (B1680970) gel, coated on a glass or aluminum plate.

For the analysis of this compound, HPTLC can be a cost-effective and high-throughput screening method. A suitable mobile phase, likely a mixture of a nonpolar solvent like toluene (B28343) or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or acetone (B3395972), would be developed to achieve the desired separation. Detection can be performed by observing the plate under UV light (at 254 nm or 366 nm) or by spraying with a suitable visualizing reagent. Densitometric scanning can be used for quantitative analysis.

| Parameter | Description |

|---|---|

| Stationary Phase | HPTLC plates pre-coated with silica gel 60 F254 |

| Mobile Phase | Optimization required, e.g., Toluene:Ethyl Acetate (8:2 v/v) |

| Chamber Saturation | Saturation of the developing chamber with mobile phase vapor for ~20 min |

| Application | Bandwise application using an automated applicator |

| Development | Ascending development to a distance of ~8 cm |

| Detection | Densitometric scanning at a suitable wavelength (e.g., 254 nm) |

Electrophoretic Methods

Electrophoretic methods separate molecules based on their differential migration in an electric field. These techniques are particularly useful for charged species but can also be adapted for neutral molecules.

Capillary Electrophoresis (CE) is a high-resolution separation technique performed in a narrow-bore fused-silica capillary. The separation is based on differences in the electrophoretic mobility of the analytes. For a weakly basic compound like this compound, Capillary Zone Electrophoresis (CZE) can be employed.

In CZE, the capillary is filled with a background electrolyte (BGE) buffer. At a low pH, the aniline nitrogen will be protonated, giving the molecule a positive charge and allowing it to migrate in the electric field. The separation of various aniline derivatives in environmental water samples has been demonstrated using CZE. mdpi.com The use of an acidic buffer, such as a phosphate (B84403) or acetate buffer, would be appropriate. Detection is typically performed using a UV-Vis detector integrated into the CE instrument.

| Parameter | Condition |

|---|---|

| Capillary | Fused-silica, e.g., 50 µm ID, 50 cm total length (40 cm effective length) |

| Background Electrolyte (BGE) | e.g., 50 mM Phosphate buffer, pH 2.5 |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 s) |

| Detection | UV at 214 nm |

Combined Analytical Techniques and Automation

The integration of separation techniques with powerful spectroscopic detectors, along with the automation of sample preparation, has revolutionized the analysis of complex mixtures. ijarnd.comactascientific.com These hyphenated systems minimize manual sample handling, reduce analysis time, and improve reproducibility. thermofisher.com For halogenated aromatic compounds such as this compound, these advanced methodologies are crucial for resolving it from similar isomers or impurities and providing unambiguous identification.

LC-NMR Coupling

The coupling of High-Performance Liquid Chromatography (HPLC) with Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) is a powerful tool for the definitive structural elucidation of compounds within a mixture. nih.govresearchgate.net This technique combines the superior separation capabilities of HPLC with the unparalleled structure-resolving power of NMR. mdpi.com

In a typical LC-NMR setup, the eluent from the HPLC column flows directly into an NMR flow cell, allowing for the acquisition of NMR spectra of the separated components in real-time (on-flow mode). nih.govresearchgate.net For analytes at lower concentrations, the "stop-flow" mode can be employed. In this mode, the chromatographic flow is paused when the peak of interest, such as this compound, is within the NMR probe, allowing for longer acquisition times and signal averaging to improve the signal-to-noise ratio. nih.gov This is particularly useful for obtaining detailed one-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC) NMR data, which are essential for confirming the connectivity and spatial relationships of atoms within the molecule, thus providing an unambiguous structural confirmation without the need for prior isolation. srce.hr The combination of LC with NMR is especially advantageous for differentiating between closely related isomers, which may have identical mass spectra but distinct NMR fingerprints. mdpi.com

On-Line Solid-Phase Extraction (SPE) with HPLC

On-line Solid-Phase Extraction (SPE) coupled with HPLC is a fully automated technique for sample preparation, pre-concentration, and analysis. thermofisher.com This method is highly effective for analyzing trace levels of compounds in complex matrices like environmental or biological samples. ajpaonline.com The process involves passing a liquid sample through a small cartridge containing a sorbent material that selectively retains the analyte of interest, in this case, this compound, while the matrix components are washed away.

Through automated valve switching, the trapped analyte is then eluted from the SPE cartridge directly into the HPLC system for separation and quantification. thermofisher.com This on-line configuration offers significant advantages over traditional off-line SPE, including reduced solvent consumption, minimized risk of sample contamination or loss, and improved precision due to the absence of manual intervention. thermofisher.com The choice of SPE sorbent is critical and depends on the physicochemical properties of the target analyte. For a compound like this compound, a reverse-phase sorbent (e.g., C18) would likely be effective at trapping the molecule from aqueous samples.

A further enhancement of this technique is the integration of SPE with LC-NMR (LC-SPE-NMR). In this setup, separated peaks from the HPLC are trapped on individual SPE cartridges. srce.hrnih.gov This allows for the use of conventional, non-deuterated solvents for the chromatographic separation, which is more cost-effective and simplifies mass spectrometry interpretation if an MS detector is also used. nih.gov The trapped analytes can then be eluted from the cartridges with a small volume of a deuterated solvent and transferred to the NMR spectrometer for analysis. This offline/at-line approach provides concentrated samples for NMR analysis, significantly boosting sensitivity and enabling comprehensive structural studies of even low-level impurities or metabolites. srce.hrnih.gov

Below is a comparative table summarizing the key features of these advanced analytical techniques.

| Feature | LC-NMR Coupling | On-Line SPE with HPLC |

| Primary Function | Structural Elucidation | Sample Clean-up & Quantification |

| Key Advantage | Unambiguous compound identification | High sensitivity and automation |

| Typical Mode | On-flow, Stop-flow | Fully automated on-line analysis |

| Sample Throughput | Lower (stop-flow can be time-consuming) | High |

| Solvent Use | Often requires expensive deuterated solvents | Uses standard HPLC solvents |

| Sensitivity | Inherently lower than mass spectrometry | High, due to pre-concentration step |

Ecological and Environmental Research Aspects Excluding Toxicity and Safety Profiles

Natural Occurrence and Biosynthesis of Halogenated Anilines in Marine Systems

Historically, many halogenated anilines were considered to be exclusively of synthetic origin. However, research has revealed that marine environments are a source of naturally produced halogenated compounds. fao.orgnih.govresearchgate.net While the direct biosynthesis of 3-bromo-4-chloro-N-(propan-2-yl)aniline has not been specifically documented in marine systems, the discovery of other halogenated anilines in marine organisms provides a significant context for the natural production of this class of compounds.

For instance, a marine biofilm-forming microalga has been identified as a producer of various toxic halogenated anilines, including 2,4,6-tribromoaniline, 2,4,6-trichloroaniline, and their dibromochloro and bromodichloro derivatives. fao.orgnih.gov Labeling studies and kinetic experiments have confirmed the biosynthesis of these compounds by the microalga, establishing them as a novel class of halogenated natural products. fao.orgnih.gov

Marine organisms, in general, are known to be a significant source of volatile halogenated natural products. researchgate.net Marine algae, in particular, play a substantial role in the global budget of halogenated hydrocarbons. researchgate.net The biosynthesis of these compounds in marine life has intrigued scientists for decades, with many of these metabolites exhibiting biological activities. researchgate.net Halogenation is a biochemical strategy employed in nature to enhance the biological activity of secondary metabolites. researchgate.net This process involves the enzymatic incorporation of halogens (like bromine and chlorine) into organic molecules. rsc.org

The widespread occurrence of halogenated compounds has been observed among temperate marine infauna, including various species of polychaete worms. researchgate.net These organisms have been found to contain a variety of halometabolites, such as aromatic mono- and dibrominated hydroxyphenylpropanoids and nitrogen-containing bromoalkylpyrroles. researchgate.net The presence of these compounds in numerous common and abundant species suggests a significant biological role for these metabolites in marine ecosystems. researchgate.net

Environmental Fate Studies of Persistent Organic Compounds

Halogenated anilines fall under the broader category of persistent organic pollutants (POPs), which are compounds that resist degradation and can persist in the environment for long periods. researchgate.netnih.gov Understanding the environmental fate of these compounds is crucial for assessing their long-term impact on ecosystems.

The persistence of halogenated aromatic compounds is attributed to their chemical stability. researchgate.net However, they can undergo transformation through various biotic and abiotic processes. Microbial degradation is a key mechanism for the breakdown of these compounds in the environment. researchgate.net

Enzymatic reactions play a significant role in the transformation of halogenated anilines. For example, the laccase enzyme from the fungus Trametes versicolor has been shown to polymerize various halogen-, alkyl-, and alkoxy-substituted anilines. nih.gov In the case of p-chloroaniline, this enzymatic transformation leads to the formation of oligomers, ranging from dimers to pentamers. nih.gov This polymerization process can alter the physical and chemical properties of the original compound, influencing its fate and transport in the environment.

The table below summarizes the transformation products of p-chloroaniline by the laccase of Trametes versicolor.

| Substrate | Enzyme | Transformation Products |

| p-Chloroaniline | Laccase (Trametes versicolor) | Dimers, Trimers, Tetramers, Pentamers |

The persistence of halogenated compounds is a subject of ongoing research, with studies aiming to predict which chemicals are likely to be persistent organic pollutants. nih.gov Factors such as the degree and type of halogenation influence a compound's resistance to degradation. Biological degradation of halogenated aromatics is considered an environmentally friendly approach for the remediation of contaminated sites. researchgate.net

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of halogenated N-alkylanilines is moving towards more efficient and selective methods, with a strong emphasis on novel catalytic systems. Traditional synthesis routes, which may involve stoichiometric reagents and harsh conditions, are gradually being replaced by catalyst-driven processes that offer higher yields, fewer side products, and milder reaction conditions.

Future research is focused on the design and application of advanced catalysts that can facilitate the key bond-forming steps in the synthesis of 3-bromo-4-chloro-N-(propan-2-yl)aniline. Key areas of development include:

Transition Metal Catalysis: While copper-based catalysts have been used, research is expanding to include other transition metals like palladium and nickel, which are known for their high efficacy in C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination). The goal is to develop catalysts with tailored ligands that can operate at low catalyst loadings and tolerate a wide range of functional groups.

Photocatalysis: The use of light to drive chemical reactions represents a significant leap forward. mit.edu Photocatalysts can enable reactions to occur at ambient temperatures, reducing energy consumption and minimizing thermal degradation of products. mit.edu Research into photocatalytic N-alkylation and C-H amination could provide direct and efficient pathways to the target molecule.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times for the synthesis of substituted anilines, often without the need for traditional transition metal catalysts or organic solvents. tandfonline.com This approach not only accelerates the synthesis but also aligns with green chemistry principles by reducing energy usage and simplifying purification. tandfonline.com

| Catalytic Approach | Key Features & Research Focus | Potential Advantages |

|---|---|---|

| Advanced Transition Metal Catalysis (Pd, Ni) | Development of highly active ligands for C-N cross-coupling; low catalyst loadings. | High selectivity and yield; broad substrate scope. |

| Photocatalysis | Use of light-absorbing catalysts to drive reactions at ambient temperature. mit.edu | Energy efficiency; mild reaction conditions; novel reactivity. mit.edu |

| Microwave-Assisted Synthesis | Application of microwave energy to accelerate reactions, often in aqueous media. tandfonline.com | Drastically reduced reaction times; minimal purification; eco-friendly. tandfonline.com |

Exploration of New Derivatization Strategies for Enhanced Analysis

The accurate detection and quantification of halogenated anilines in various matrices often require a derivatization step to improve their analytical properties, such as volatility and thermal stability for gas chromatography (GC) or ionization efficiency for mass spectrometry (MS). While existing methods provide a solid foundation, future research is aimed at creating more robust and sensitive derivatization strategies.

Emerging trends in this area include the development of reagents that offer faster reaction kinetics, produce more stable derivatives, and introduce moieties that enhance detection signals.

Novel Derivatizing Agents: Research is ongoing to discover new reagents that react specifically with the secondary amine group of N-alkylanilines under mild conditions. For instance, reagents like 4-carbethoxyhexafluorobutyryl chloride have been developed for the derivatization of aniline (B41778) for GC/MS analysis. nih.gov Future work will likely focus on reagents that introduce highly fluorinated tags to maximize sensitivity in electron capture detection (ECD) or create derivatives with unique fragmentation patterns for unambiguous MS identification.

Simultaneous Derivatization and Extraction: Techniques like dispersive liquid-liquid microextraction (DLLME) can be combined with a simultaneous derivatization step. nih.gov This one-pot approach simplifies sample preparation, reduces solvent consumption, and minimizes analyte loss. nih.gov Exploring new solvent and reagent combinations tailored for halogenated N-alkylanilines could significantly improve analytical throughput and efficiency. nih.gov

| Derivatization Strategy | Description | Target Improvement |

|---|---|---|

| Fluorinated Acylating Agents | Reagents that attach a fluorine-rich group to the amine. | Enhanced volatility for GC; increased sensitivity for ECD and MS. nih.gov |

| Simultaneous Extraction/Derivatization | Combining sample extraction and chemical derivatization into a single step. nih.gov | Reduced sample preparation time; lower solvent usage; improved recovery. nih.gov |

| Isotope-Labeled Reagents | Using derivatizing agents containing stable isotopes (e.g., ¹³C, ²H) for use in isotope dilution mass spectrometry. | Highly accurate and precise quantification by correcting for matrix effects and analyte loss. |

Advanced Computational Modeling for Predictive Chemical Properties and Reactivity

Computational chemistry has become an indispensable tool for modern chemical research, allowing scientists to predict molecular properties and reaction outcomes before conducting experiments. For this compound, advanced computational modeling offers a pathway to understanding its fundamental characteristics and guiding the design of new synthetic and analytical methods.

Future research will increasingly rely on sophisticated modeling techniques to predict a range of properties:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) can be used to calculate electronic properties (e.g., dipole moment, molecular orbitals), spectroscopic characteristics (e.g., UV-vis absorption spectra), and thermodynamic stability. mdpi.com Such calculations can help rationalize the impact of the halogen substituents on the molecule's behavior and predict the properties of its derivatives. mdpi.com

Reaction Mechanism and Kinetics Modeling: Computational models can elucidate the step-by-step mechanisms of synthetic reactions. mdpi.com By calculating the energy profiles of different reaction pathways, researchers can identify the most favorable routes, predict potential byproducts, and optimize reaction conditions for higher yields. mdpi.com For instance, modeling the N-alkylation reaction can help rationalize product ratios and guide catalyst selection. researchgate.netnih.gov

Predictive Toxicology and Environmental Fate: As environmental regulations become more stringent, computational models (e.g., QSAR - Quantitative Structure-Activity Relationship) can be employed to predict the potential toxicity and environmental persistence of the compound and its byproducts, guiding safer chemical design from the outset.

| Computational Method | Predicted Property | Application in Research |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap, dipole moment. mdpi.com | Predicting reactivity, stability, and intermolecular interactions. mdpi.com |

| Time-Dependent DFT (TD-DFT) | UV-visible absorption spectra, electronic transitions. mdpi.com | Understanding optical properties and guiding spectroscopic analysis. researchgate.net |

| Transition State Theory | Reaction energy barriers, rate constants. mdpi.com | Elucidating reaction mechanisms and optimizing synthetic conditions. mdpi.com |

Integration of Green Chemistry Principles in Comprehensive Synthetic Route Design

Key areas for the integration of green chemistry principles include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. This involves favoring addition reactions over substitution or elimination reactions where possible.

Use of Safer Solvents and Reagents: Moving away from hazardous organic solvents towards greener alternatives like water, supercritical fluids, or ionic liquids. chemistryjournals.net Similarly, replacing toxic reagents (e.g., certain brominating agents) with safer alternatives is a priority.

Energy Efficiency: Employing methods that reduce energy consumption, such as catalyst-driven reactions that proceed at lower temperatures or utilizing alternative energy sources like microwave or photochemical activation. mit.edutandfonline.com

Renewable Feedstocks: While challenging for highly functionalized aromatic compounds, a long-term goal is to develop pathways that can utilize starting materials derived from renewable biomass rather than petrochemical sources. githubusercontent.com This represents a fundamental shift in the chemical manufacturing industry. githubusercontent.com

By systematically applying these principles, the next generation of synthetic routes for this compound and other fine chemicals can be made more economically viable and environmentally benign.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.